N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a benzo[d]imidazole moiety, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core One common approach is the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to ensure consistent quality and yield. The choice of solvents and reagents is also critical to minimize environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound shares a similar pyridine and imidazole structure but has a tert-butyl group instead of an allyl group.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound contains two imidazo[1,2-a]pyridine units and is used in the formation of metal complexes.
Uniqueness: N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to its combination of an allyl group and a benzo[d]imidazole moiety, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-prop-2-enyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-10-19-16(22)12-21-15-9-4-3-7-13(15)20-17(21)14-8-5-6-11-18-14/h2-9,11H,1,10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUNDOXQNTVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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